molecular formula C9H9N3O B12942998 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one

Cat. No.: B12942998
M. Wt: 175.19 g/mol
InChI Key: GKACQDHPZZBZLK-UHFFFAOYSA-N
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Description

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is a compound that belongs to the class of fused heterocycles.

Preparation Methods

The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials . The synthetic strategies can be classified into several categories:

    Synthesis from pyrrole derivatives: This involves the reaction of pyrrole with appropriate reagents to form the desired triazine compound.

    Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.

    Multistep synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

    Transition metal-mediated synthesis: This method utilizes transition metals as catalysts to facilitate the formation of the triazine ring.

Chemical Reactions Analysis

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt various signaling pathways that are crucial for cell proliferation and survival. This makes it an effective agent in cancer therapy and antiviral treatments .

Comparison with Similar Compounds

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is unique due to its fused heterocyclic structure, which provides it with distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-2-one

InChI

InChI=1S/C9H9N3O/c1-7(13)2-8-3-9-4-10-6-11-12(9)5-8/h3-6H,2H2,1H3

InChI Key

GKACQDHPZZBZLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CN2C(=C1)C=NC=N2

Origin of Product

United States

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